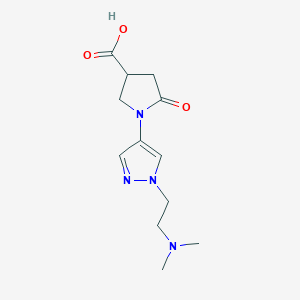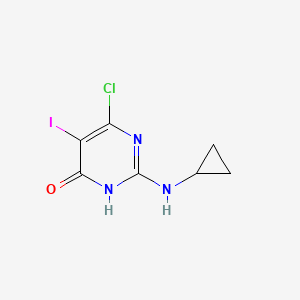
6-Chloro-2-(cyclopropylamino)-5-iodopyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(cyclopropylamino)-5-iodopyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of chlorine, iodine, and cyclopropylamino groups attached to the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(cyclopropylamino)-5-iodopyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Amination with Cyclopropylamine: The chlorinated pyrimidine is then reacted with cyclopropylamine under basic conditions to introduce the cyclopropylamino group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-(cyclopropylamino)-5-iodopyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new pyrimidine derivative, while coupling reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
6-Chloro-2-(cyclopropylamino)-5-iodopyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(cyclopropylamino)-5-iodopyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine, iodine, and cyclopropylamino groups can influence its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-2-aminopyrimidine: Lacks the cyclopropylamino and iodine groups.
5-Iodo-2-aminopyrimidine: Lacks the chlorine and cyclopropylamino groups.
2-(Cyclopropylamino)pyrimidine: Lacks the chlorine and iodine groups.
Uniqueness
6-Chloro-2-(cyclopropylamino)-5-iodopyrimidin-4(3H)-one is unique due to the combination of chlorine, iodine, and cyclopropylamino groups on the pyrimidine ring
Propiedades
Fórmula molecular |
C7H7ClIN3O |
|---|---|
Peso molecular |
311.51 g/mol |
Nombre IUPAC |
4-chloro-2-(cyclopropylamino)-5-iodo-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H7ClIN3O/c8-5-4(9)6(13)12-7(11-5)10-3-1-2-3/h3H,1-2H2,(H2,10,11,12,13) |
Clave InChI |
AYCHOAOANVRXAO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC2=NC(=C(C(=O)N2)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-7-methyl-5-phenyl-3H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B13008547.png)
![(1R,5S)-7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B13008548.png)
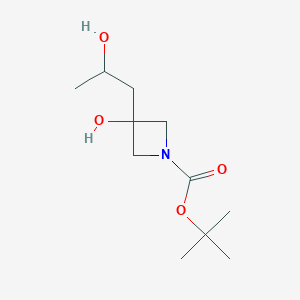
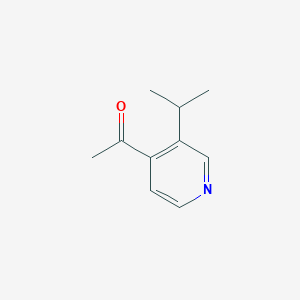
![N-(3-chlorophenyl)-2-[2-methoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetamide](/img/structure/B13008567.png)
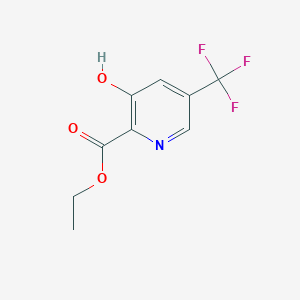
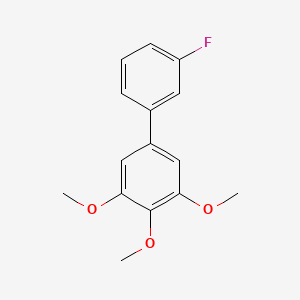
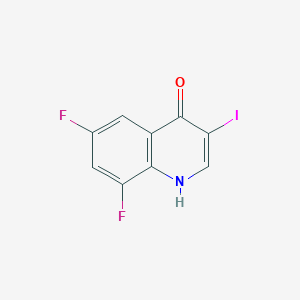
![1-([1,1'-Biphenyl]-4-yloxy)cyclopropanecarboxylic acid](/img/structure/B13008596.png)

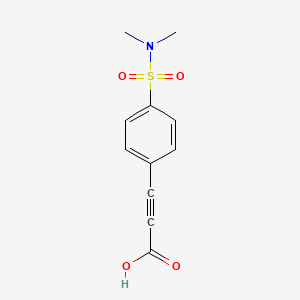
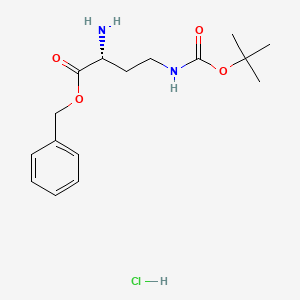
![(3-Oxabicyclo[4.1.0]heptan-6-yl)methanamine](/img/structure/B13008625.png)
